2'-Hydroxymatteucinol

Hypoglycemic activity In vivo pharmacology Diabetes model

2'-Hydroxymatteucinol (CAS 154320-34-0) is a rare C-methyl flavanone derivative belonging to the 4'-O-methylated flavonoid subclass, with the systematic name 5,7,2'-trihydroxy-4'-methoxy-6,8-dimethylflavanone. The molecule possesses hydroxyl groups at the 5, 7, and 2' positions, a methoxy group at the 4' position, and methyl groups at C-6 and C-8 on the A-ring.

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
CAS No. 154320-34-0
Cat. No. B121007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxymatteucinol
CAS154320-34-0
Synonyms2'-hydroxymatteucinol
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)OC)O)C)O
InChIInChI=1S/C18H18O6/c1-8-16(21)9(2)18-15(17(8)22)13(20)7-14(24-18)11-5-4-10(23-3)6-12(11)19/h4-6,14,19,21-22H,7H2,1-3H3/t14-/m0/s1
InChIKeyHQZOFVWMNZVZIG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Hydroxymatteucinol (CAS 154320-34-0) – Compound Class, Source & Procurement Baseline


2'-Hydroxymatteucinol (CAS 154320-34-0) is a rare C-methyl flavanone derivative belonging to the 4'-O-methylated flavonoid subclass, with the systematic name 5,7,2'-trihydroxy-4'-methoxy-6,8-dimethylflavanone [1]. The molecule possesses hydroxyl groups at the 5, 7, and 2' positions, a methoxy group at the 4' position, and methyl groups at C-6 and C-8 on the A-ring [2]. It was first isolated and characterized from the chloroform extract of *Matteuccia orientalis* (syn. *Pentarhizidium orientale*) alongside the structurally related congeners demethoxymatteucinol and matteucinol, and its structure was confirmed by spectroscopic methods [3]. The compound is catalogued in authoritative natural product databases including ChEBI (CHEBI:67371), KNApSAcK (C00014152), and Lipid Maps (LMPK12140504), and is available from specialized phytochemical suppliers for research purposes [2][4].

Why Generic Substitution Fails for 2'-Hydroxymatteucinol (CAS 154320-34-0) – Structural Specificity Drives Activity


In-class C-methyl flavanones from the Onocleaceae family cannot be interchanged generically because the hydroxylation pattern on the B-ring is a critical determinant of both potency and target selectivity. 2'-Hydroxymatteucinol is uniquely characterized by a 2'-hydroxy group combined with a 4'-methoxy substituent, a pattern that distinguishes it from its closest co-isolated analogs—matteucinol (which lacks the 2'-OH) and demethoxymatteucinol (which lacks both the 2'-OH and the 4'-OMe) [1]. In the original isolation study, the bioassay-guided fractionation of *Matteuccia orientalis* extract specifically tracked hypoglycemic activity to the fraction containing 2'-hydroxymatteucinol, while the accompanying known compounds demethoxymatteucinol and matteucinol were not reported to individually reproduce the magnitude of blood-glucose lowering observed for the target compound at equivalent oral doses [1][2]. This pharmacological divergence, rooted in a single hydroxyl/methoxyl substitution difference, means that even structurally adjacent analogs cannot serve as drop-in replacements for studies requiring the specific pharmacophore presented by 2'-hydroxymatteucinol.

2'-Hydroxymatteucinol (CAS 154320-34-0) – Quantitative Differentiation Evidence Guide for Scientific Selection


In Vivo Hypoglycemic Efficacy Profiling – Dose-Response Blood Glucose Reduction in STZ-Diabetic Rats

2'-Hydroxymatteucinol demonstrated dose-dependent blood glucose lowering across multiple routes of administration in streptozotocin (STZ)-induced diabetic rats (a model of insulin-dependent diabetes mellitus), with effects observed even at low oral doses. In contrast, the co-isolated analogs demethoxymatteucinol and matteucinol were not reported to individually achieve comparable reductions in the same model when tested at equivalent doses in the original isolation study [1][2]. Oral (p.o.) administration of 2'-hydroxymatteucinol at 25, 50, and 100 mg/kg reduced blood glucose by 22.0%, 14.8%, and 27.5%, respectively, while intraperitoneal (i.p.) injection at 50 and 100 mg/kg produced 28.7% and 38.2% reductions, establishing an in vivo potency baseline against which comparator compounds can be assessed [2].

Hypoglycemic activity In vivo pharmacology Diabetes model

Structural Differentiation from Closest Co-Isolated Analogs – Hydroxyl/Methoxyl Substitution Matrix

2'-Hydroxymatteucinol (5,7,2'-trihydroxy-4'-methoxy-6,8-dimethylflavanone) is structurally distinguished from its closest co-isolated C-methyl flavanone analogs by the simultaneous presence of a hydroxy group at the 2' position and a methoxy group at the 4' position on the B-ring [1]. Demethoxymatteucinol (5,7-dihydroxy-6,8-dimethylflavanone) lacks both the 2'-OH and the 4'-OMe, possessing a completely unsubstituted B-ring, while matteucinol (5,7-dihydroxy-4'-methoxy-6,8-dimethylflavanone) bears only the 4'-OMe without the 2'-OH [1][2]. The 3'-hydroxymatteucinol isomer, which carries the OH at the 3' position rather than 2', exhibits a distinct bioactivity profile with α-glucosidase inhibition (IC50 = 43.6 μM) but lacks the reported in vivo hypoglycemic data associated with the 2'-hydroxy congener [2].

Flavonoid structure-activity relationship Natural product chemistry B-ring substitution

Species-Specific Occurrence as a Quality-Sourcing Discriminator – Exclusive Isolation from Pentarhizidium orientale

2'-Hydroxymatteucinol has been exclusively identified from *Pentarhizidium orientale* (formerly *Matteuccia orientalis*) among the Onocleaceae species studied to date, and has not been reported from *P. intermedium* or *Matteuccia struthiopteris* [1][2]. This is in contrast to its regioisomer 3'-hydroxymatteucinol, which is only found in *P. intermedium*, and to matteucinol and demethoxymatteucinol, which have wider distribution across multiple fern species [1]. This species-restricted occurrence means that the botanical source identity is a de facto quality attribute: product derived from *P. intermedium* or *M. struthiopteris* cannot yield authentic 2'-hydroxymatteucinol and may instead contain regioisomeric or otherwise related compounds that differ in bioactivity [2].

Phytochemical provenance Plant metabolomics Quality control

Regioisomeric Specificity in α-Glucosidase Inhibition – 3'-Hydroxy vs. 2'-Hydroxy Substitution Divergence

While direct α-glucosidase inhibition data for 2'-hydroxymatteucinol itself has not been individually reported in peer-reviewed literature, its regioisomer 3'-hydroxymatteucinol exhibits a measured IC50 of 43.6 μM against α-glucosidase [1]. Within the broader set of C-methyl flavanones from Onocleaceae, α-glucosidase inhibitory IC50 values ranged from 12.4 to 69.7 μM for the most active compounds, with the positive control acarbose yielding IC50 = 172.3 μM [1]. The mere shift of the hydroxyl from the 2' position to the 3' position produces a compound with a distinct enzymatic inhibition profile that is not interchangeable with 2'-hydroxymatteucinol for the in vivo hypoglycemic effect documented in the Basnet et al. study [2].

α-Glucosidase inhibition Antidiabetic mechanism Regioisomer comparison

2'-Hydroxymatteucinol (CAS 154320-34-0) – Highest-Confidence Research & Industrial Application Scenarios


In Vivo Antidiabetic Pharmacology Using STZ-Induced Diabetic Rat Models

2'-Hydroxymatteucinol is the compound of choice for researchers replicating or extending the original Basnet et al. (1993) hypoglycemic study in STZ-diabetic rats. The published data establish oral efficacy at doses as low as 25 mg/kg (22.0% blood glucose reduction) and enable dose-response experimental designs across the 25–100 mg/kg p.o. range [1][2]. Procurement of demethoxymatteucinol or matteucinol as substitutes is not supported by equivalent in vivo hypoglycemic data and would compromise experimental reproducibility [1].

Flavonoid Pharmacophore Profiling and Structure-Activity Relationship (SAR) Studies of C-Methyl Flavanones

The compound serves as a key reference standard in SAR studies aimed at dissecting the contribution of B-ring 2'-hydroxylation to the biological activity of C-methyl flavanones. Its unique 2'-OH/4'-OMe pattern, when benchmarked against demethoxymatteucinol (unsubstituted B-ring), matteucinol (4'-OMe only), and 3'-hydroxymatteucinol (3'-OH/4'-OMe), allows systematic evaluation of how the position and number of oxygen substituents on the B-ring modulate target binding, enzyme inhibition, and in vivo efficacy [2].

Natural Product Library Construction Focused on Fern-Derived Specialized Metabolites

Owing to its exclusive occurrence in *Pentarhizidium orientale* and its absence from other Onocleaceae species investigated to date, 2'-hydroxymatteucinol is a chemotaxonomic marker compound for this fern species [2]. Natural product screening libraries that include this compound can leverage its species-specific distribution for dereplication and for comparative metabolomic studies distinguishing *P. orientale* from *P. intermedium* and *Matteuccia struthiopteris* [2].

Quality Control and Authentication of Pentarhizidium orientale-Derived Extracts and Formulations

For groups developing botanical reference materials or standardized extracts from *P. orientale*, 2'-hydroxymatteucinol can serve as a species-specific analytical marker for HPLC-based identity testing and quantification [1][2]. Its presence confirms the correct botanical origin, while its absence or the presence of 3'-hydroxymatteucinol would indicate species substitution or adulteration with *P. intermedium* material [2].

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